molecular formula C15H20N2O B4947466 4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4947466
M. Wt: 244.33 g/mol
InChI Key: LLOLNSNHSLGNFF-UHFFFAOYSA-N
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Description

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a 3,4-dimethylphenoxyethyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Preparation of 3,4-dimethylphenoxyethyl bromide: This intermediate is synthesized by reacting 3,4-dimethylphenol with ethylene bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrazole ring: The pyrazole ring is formed by reacting 3,5-dimethyl-1H-pyrazole with the previously prepared 3,4-dimethylphenoxyethyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3,5-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole
  • N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide
  • N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-4-(4-methylpiperazin-1-yl)pentanamide

Uniqueness

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3,4-dimethylphenoxyethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-(3,4-dimethylphenoxy)ethyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-5-6-14(9-11(10)2)18-8-7-15-12(3)16-17-13(15)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOLNSNHSLGNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCC2=C(NN=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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